molecular formula C26H45NO19 B1164171 Galili pentaose GEL

Galili pentaose GEL

Cat. No.: B1164171
Attention: For research use only. Not for human or veterinary use.
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Description

Galili pentaose GEL is a synthetic oligosaccharide derivative of the α-gal epitope, a carbohydrate structure recognized by the natural anti-Gal antibody in humans and Old-World primates. The compound consists of five monosaccharide units: galactose (Gal), N-acetylglucosamine (GlcNAc), and glucose (Glc), connected via α1→3, β1→4, and β1→3 linkages . Its chemical formula is C₃₅H₆₃N₂O₂₆Cl, with a molecular weight of 963.33 g/mol . The molecule is designed with a terminal amine linker, enabling conjugation to gel matrices for applications in affinity chromatography and immunological studies .

Properties

Molecular Formula

C26H45NO19

Synonyms

Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4

Origin of Product

United States

Chemical Reactions Analysis

Interaction with Viral Capsid Proteins

Galili pentaose GEL exhibits nanomolar affinity for the VP1 capsid protein of ShPyV (Shallow PyV), a polyomavirus. Surface plasmon resonance (SPR) studies reveal:

ParameterShPyV VP1Helix pomatia Agglutinin (HPA)
Association rate (k<sub>on</sub>)3.9 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup>1.2 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup>
Dissociation rate (k<sub>off</sub>)1.2 × 10<sup>-5</sup> s<sup>-1</sup>1.5 × 10<sup>-6</sup> s<sup>-1</sup>
Equilibrium constant (K<sub>D</sub>)0.31 nM0.12 nM
  • Mechanism : The terminal αGalNAc residue of FP forms hydrophobic interactions with phenylalanine residues (F66 and F67) in VP1, while its N-acetyl group engages in hydrogen bonds with Q266 and N268 .

Stereospecific Recognition by Lectins

FP binds selectively to the albumen gland agglutinin (HPA) of Helix pomatia through:

  • Key interactions :

    • Hydrogen bonds between βGalNAc and HPA’s conserved amino acids (E106, D110, D113).

    • Van der Waals contacts stabilizing the trimethylammonium moiety of FP .

NMR-Based Structural Analysis

Saturation transfer difference (STD) NMR highlights FP’s terminal αGalNAc methyl group as critical for binding:

  • STD signal intensity : 85% for αGalNAc methyl vs. 45% for βGalNAc .

  • Role of acetylation : Acetyl groups enhance solubility and orient FP for optimal protein interactions.

Enzymatic Modifications

While direct enzymatic reactions involving FP are less documented, related studies on similar glycans suggest:

  • Oxidative cleavage : Periodate oxidation targets vicinal diols in carbohydrate chains.

  • Glycosidase activity : Enzymes like neuraminidase may alter FP’s sialylated variants but show minimal activity on non-sialylated FP .

Comparative Binding Affinities

CompoundTarget ProteinK<sub>D</sub> (nM)Method
This compoundShPyV VP10.31SPR
Forssman disaccharideHPA0.12SPR
Sialylated glycansShPyV VP1>1000Glycan array

Structural Insights

  • FP conformation : The terminal αGalNAc adopts a chair configuration, enabling deep insertion into VP1’s hydrophobic pocket .

  • Solvent interactions : Water-mediated hydrogen bonds stabilize FP-protein complexes in aqueous environments.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Soluble in water, PBS, and HEPES (up to 10 g/L) .
  • Stability : Stable for up to 3 years at room temperature .
  • Applications: Used to study anti-Gal antibody interactions, xenotransplantation rejection mechanisms, and immune responses to pathogens expressing α-gal epitopes .

Structural Comparison

Table 1: Structural Features of Galili Pentaose GEL and Related Oligosaccharides
Compound Monosaccharide Composition Linkages Key Structural Features Reference
This compound Gal, GlcNAc, Glc α1→3, β1→4, β1→3 Terminal amine linker for conjugation
Chitin Pentaose GlcNAc only β1→4 Linear β-1,4-linked N-acetylglucosamine
Curdlan-derived Pentaose Glucose only β1→3 Exo-cleavage product of β-1,3-glucan
Galili Nonaose GEL Gal, GlcNAc, Glc α1→3, β1→4, β1→3 Larger oligomer (9 units) with gel matrix

Key Observations :

  • Linkage Diversity: Unlike chitin pentaose (homogeneous β1→4 linkages) or curdlan-derived pentaose (β1→3 glucose), this compound features mixed α/β linkages and heteromeric composition, enabling unique immunological recognition .
  • Functional Groups : The terminal amine linker in this compound distinguishes it from natural α-gal epitopes, facilitating covalent attachment to solid supports .

Key Findings :

  • Anti-Gal Specificity : this compound mimics natural α-gal epitopes, making it critical for probing anti-Gal antibodies implicated in hyperacute rejection of pig-to-human transplants . In contrast, chitin pentaose is irrelevant in this context due to its GlcNAc-only structure .
  • Avidity Differences: Galili nonaose GEL, with nine sugar units, exhibits stronger binding to anti-Gal than the pentaose form, highlighting the role of oligomer length in immune recognition .

Physicochemical and Practical Considerations

Table 3: Stability and Handling Requirements
Compound Stability Storage Conditions Reference
This compound 3 years at room temperature Dry, dark environment
Chitin Pentaose Sensitive to chitinases -20°C for long-term storage
Curdlan-derived Pentaose Stable in neutral pH 4°C to prevent aggregation
Galili Nonaose GEL Similar to pentaose Conjugated gels stored at 4°C

Key Notes:

  • Solubility Advantage : this compound’s water solubility simplifies experimental workflows compared to curdlan-derived pentaose, which may require alkaline treatment for dissolution .
  • Cost and Accessibility : Commercial this compound is available in 1 mg to 5 mg quantities (e.g., Elicityl GLY071), whereas chitin oligosaccharides are often extracted or enzymatically synthesized, limiting scalability .

Q & A

Q. What experimental techniques are recommended for determining the structural conformation of Galili pentaose GEL?

To elucidate the structure of this compound, nuclear magnetic resonance (NMR) spectroscopy is essential for resolving glycosidic linkages and monosaccharide sequences. For example, highlights the use of α1→3 and β1→4 linkages in its pentasaccharide structure (Gal, GlcNAc, Glc). X-ray crystallography or molecular dynamics simulations can further validate spatial arrangements. Ensure sample purity via high-performance liquid chromatography (HPLC) before analysis. Report temperature conditions (e.g., 293 K as in ) and solvent systems to enhance reproducibility .

Q. What are standard protocols for isolating this compound from biological sources?

Isolation typically involves enzymatic digestion of glycoproteins followed by affinity chromatography targeting α-gal epitopes. Use buffer systems compatible with glycan stability (e.g., phosphate-buffered saline at pH 7.4). Centrifugal filters (3-10 kDa MWCO) can separate low-molecular-weight glycans. Validate purity using mass spectrometry (MS) or capillary electrophoresis. Document protocols rigorously, as emphasized in , to enable replication .

Q. How should researchers conduct initial characterization of this compound’s physicochemical properties?

Begin with solubility tests in polar solvents (water, DMSO) and measure critical parameters:

  • Thermal stability : Differential scanning calorimetry (DSC) at 293–373 K ( ).
  • Hydrodynamic radius : Dynamic light scattering (DLS).
  • Charge profile : Zeta potential measurements. Cross-reference findings with existing databases (e.g., ’s structural data) to identify anomalies .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and computational models of this compound’s conformation?

Discrepancies often arise from solvent effects or force field inaccuracies. To address this:

  • Replicate NMR experiments under varying conditions (e.g., temperature, ionic strength).
  • Compare computational models (MD simulations, density functional theory) with experimental NOE correlations and coupling constants.
  • Apply statistical tools (e.g., root-mean-square deviation analysis) to quantify alignment. Document raw NMR spectra and simulation parameters per ’s reproducibility guidelines .

Q. What strategies optimize gel electrophoresis conditions for analyzing this compound-protein interactions?

For native PAGE:

  • Adjust buffer pH to match glycan-protein binding kinetics (e.g., pH 6.8–7.5 for lectin interactions).
  • Use low-percentage agarose (1–1.5%) to minimize steric hindrance.
  • Include controls (e.g., free protein lanes) to distinguish nonspecific binding. Pre-stain with Alcian Blue for glycan visualization. For quantitative analysis, apply densitometry and validate with MS ( ) .

Q. How should statistical analysis be applied to gel electrophoresis data to assess reproducibility?

Use tools like ImageJ or GelAnalyzer to quantify band intensities. Calculate:

  • Coefficient of variation (CV) across replicates.
  • Confidence intervals for migration distances.
  • ANOVA to compare experimental vs. control groups. Report raw gel images (uncropped, unprocessed) and metadata (voltage, run time) as per . For skewed distributions, apply non-parametric tests (e.g., Mann-Whitney U) .

Methodological Considerations

  • Data Contradictions : When structural or functional data conflict, re-examine assumptions (e.g., purity, instrument calibration) and employ orthogonal techniques (e.g., MS + NMR). Use ’s error analysis framework to quantify uncertainties .
  • Reproducibility : Follow ’s guidelines for detailed method documentation, including buffer compositions and instrument settings. Share datasets via repositories (e.g., Zenodo) .

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